
beta-Apo-13-carotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Apo-13-carotenone: is an apo carotenoid compound arising from the oxidative degradation of the β,β-carotene skeleton at the 13-position . It is a structural analog of naturally occurring retinoids and has been found to bind with high affinity to purified retinoic acid receptors . This compound is of significant interest due to its potential biological activities and its role in modulating retinoid metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Apo-13-carotenone can be synthesized through the oxidative cleavage of β-carotene. The enzyme β-carotene-9′,10′-dioxygenase cleaves the 9′,10′ bond of β-carotene to yield β-apo-10′-carotenal and β-ionone . Further chemical oxidation of the double bonds leads to the generation of this compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography-tandem mass spectrometry to identify and isolate the compound during the digestion of β-carotene . This method ensures the purity and quality of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Beta-Apo-13-carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding alcohol.
Substitution: Various nucleophiles can be used to substitute the carbonyl group in this compound.
Major Products: The major products formed from these reactions include β-apo-10′-carotenal, β-ionone, and various β-apocarotenols and β-apocarotenoic acids .
Scientific Research Applications
Beta-Apo-13-carotenone has a wide range of scientific research applications:
Mechanism of Action
Beta-Apo-13-carotenone exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) with high affinity . It functions as an antagonist to retinoic acid, thereby modulating the transcription of target genes involved in retinoid signaling pathways . This interaction can influence various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
- Beta-Apo-10′-carotenal
- Beta-Apo-12′-carotenal
- Beta-Apo-14′-carotenal
- Beta-Ionone
Uniqueness: Beta-Apo-13-carotenone is unique due to its high affinity for retinoic acid receptors and its ability to function as a retinoic acid antagonist . This distinguishes it from other similar compounds, which may not exhibit the same level of receptor binding affinity or antagonistic activity .
Properties
IUPAC Name |
(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-LUXGDSJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
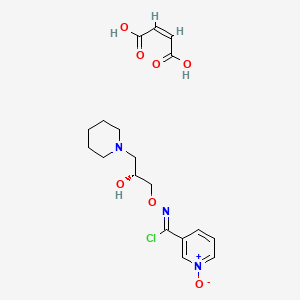

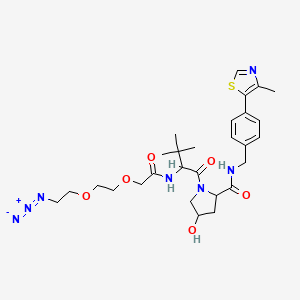
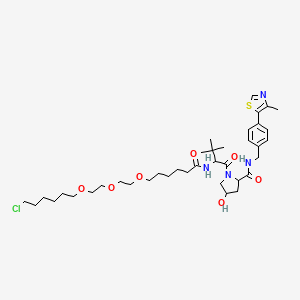
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride](/img/structure/B10800973.png)

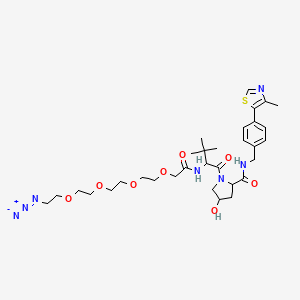
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)

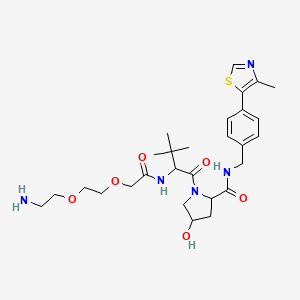
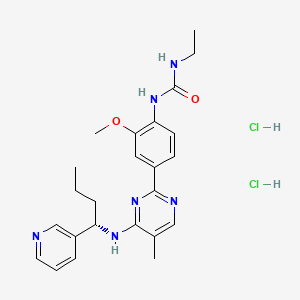
![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B10801010.png)
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B10801012.png)
